BenchChemオンラインストアへようこそ!

Napelline

Antiarrhythmic Cardiac electrophysiology Voltage-gated sodium channel

Napelline (5008-52-6) is the parent C20-diterpenoid alkaloid scaffold—songorine's C-12 reduced analog—that is GIRK channel-inactive at 10 μM, enabling selective inward Na⁺ current blockade research. It surpasses quinidine and procainamide in antiarrhythmic potency and outperforms talatisamine 1.56-fold in U-87 MG glioblastoma gene up‑regulation breadth. Its naloxone‑independent analgesia avoids opioid receptor confounding, while its 191% activation of liver mitoKATP channels (1.5‑fold liver‑over‑heart selectivity) supports tissue‑specific mitochondrial studies. Procure napelline as the validated, non‑derivatized lead scaffold for semi‑synthetic optimization (e.g., 1‑benzoylnapelline synthesis) and mechanistic benchmarking across antiarrhythmic, oncological, and cytoprotective programs.

Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
Cat. No. B1196341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapelline
Synonymsnapelline
Molecular FormulaC22H33NO3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
InChIInChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1
InChIKeyAZAZKLKDEOMJBJ-BOPAMEKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Napelline Diterpene Alkaloid: Chemical Identity, Natural Sources, and Pharmacological Classification for Procurement Evaluation


Napelline (CAS 5008-52-6) is a C20-diterpenoid alkaloid belonging to the napelline-type structural class, characterized by an azabicyclo[3.2.1]octane moiety fused to an ent-kaurane-type tetracyclic skeleton (6/6/6/5) [1]. It is isolated from multiple Aconitum species, including Aconitum napellus L. subsp. firmum, Aconitum baikalensis (Baikal aconite), Aconitum karakolicum, and Aconitum soongaricum [2]. Napelline is structurally defined as songorine's C-12 reduced (non-keto) analog and serves as the parent scaffold for benzoylated derivatives such as 1-benzoylnapelline and 1-O-benzoylnapelline, which exhibit markedly different pharmacological profiles [3]. The compound has been investigated across antiarrhythmic, anticancer, analgesic, anti-inflammatory, cytoprotective, and hematopoietic regeneration research domains [4].

Why In-Class Napelline-Type Alkaloid Substitution Is Not Interchangeable: Structural Determinants of Functional Divergence


Within the napelline-type C20-diterpenoid alkaloid family, minor structural modifications produce profound functional divergence that precludes interchangeable use. Napelline itself is inactive at GIRK (Kir3.1/3.4) channels at 10 μM, whereas the structurally related aconitine blocks this channel by 45% at the same concentration [1]. Benzoylation at C-1 or C-16 position—producing 1-benzoylnapelline—introduces central neuronal depressant activity at 1–100 μM that is completely absent in the parent compound napelline at concentrations up to 100 μM in the same hippocampal slice preparation [2]. The C-12 oxidation state further differentiates pharmacological behavior: songorine (12-keto analog of napelline) exhibits naloxone-dependent opioid receptor-mediated analgesia, a mechanism not shared by all atisine-type alkaloids [3]. These structure-activity divergences establish that napelline cannot be treated as a generic proxy for other napelline-type alkaloids; each must be evaluated on its own quantitative pharmacological merits for scientific and procurement decisions.

Napelline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Napelline vs. Quinidine and Procainamide: Antiarrhythmic Potency and Na+ Channel Blockade

Napelline exhibits class I antiarrhythmic activity that is quantitatively reported to be stronger than the established clinical antiarrhythmics quinidine and procainamide. Napelline blocks inward Na+ currents at concentrations of 10⁻⁴ to 10⁻⁵ M . This places napelline among the most potent antiarrhythmic diterpenoid alkaloids identified from a systematic screen of 111 diterpene alkaloids across lycoctine, heteratisine, napelline, and denudatine skeletons, where napelline-type compounds were specifically noted for pronounced antiarrhythmic and antifibrillatory action of practical interest [1]. The derivative 1-benzoylnapelline was selected and proposed as an antiarrhythmic agent for practical medicine among this panel, with napelline serving as the essential parent scaffold [1].

Antiarrhythmic Cardiac electrophysiology Voltage-gated sodium channel

Napelline vs. Talatisamine in Glioblastoma: Differential Gene Regulation and Cytotoxic Potency in U-87 MG Cells

In a direct head-to-head comparison in human U-87 MG glioblastoma cells, napelline demonstrated superior anticancer activity to the structurally related diterpene alkaloid talatisamine. Napelline induced up-regulation of 50 genes and down-regulation of 13 genes, producing a substantially broader transcriptional impact than talatisamine, which up-regulated 32 genes and down-regulated 18 genes . Both compounds increased apoptosis relative to control and exhibited cytotoxic effects at high doses, but napelline's larger gene expression perturbation footprint—affecting more than 1.5-fold the number of up-regulated genes—indicates a quantitatively distinct and more extensive biological engagement .

Glioblastoma Anticancer Gene expression regulation

Napelline Mitochondrial Ion Channel Modulation: Tissue-Specific mitoK⁺ATP Activation Compared to 1-O-Benzoylnapelline

Napelline at 50 μM activated the liver mitochondrial ATP-sensitive potassium channel (mitoK⁺ATP) to 191.0 ± 2.3% of control, demonstrating robust channel-opening activity. In heart mitochondria, napelline showed more modest activation at 127.6 ± 3.1% [1]. Its benzoylated derivative 1-O-benzoylnapelline achieved 208% activation in liver mitoK⁺ATP at a five-fold lower concentration (10 μM), and 156.5 ± 2.5% in heart mitochondria. This comparative analysis establishes napelline as a directly active mitoK⁺ATP channel opener without requiring benzoyl modification, and reveals tissue-specific pharmacodynamics whereby liver mitochondria respond more strongly (191.0% vs. 127.6%) [1].

Mitochondrial pharmacology mitoK⁺ATP channel Cytoprotection

Napelline vs. 1-Benzoylnapelline in Neuronal Excitability: Absence of Central Depressant Activity Defines a Distinct Neuropharmacological Profile

In rat hippocampal slice electrophysiology, napelline failed to evoke any significant effect on stimulus-evoked population spikes in the CA1 region at concentrations up to 100 μM. In stark contrast, the structurally related 1-benzoylnapelline produced a concentration-dependent depressant action on both orthodromic and antidromic population spikes across the 1–100 μM range in the same experimental preparation [1]. Furthermore, 1-benzoylnapelline reduced burst duration and spike number in epileptiform hippocampal slices, while napelline remained inactive. This direct comparison establishes that napelline lacks functional activity at central neuronal voltage-gated Na⁺ channels in hippocampal circuits, making it a valuable negative-control scaffold for benzoylated derivatives [1].

Neuropharmacology Hippocampal electrophysiology Epileptiform activity

Napelline, Songorine, and 1-O-Benzoylnapelline in Mitochondrial Lipid Peroxidation: Quantitative MDA Inhibition Ranking

At 200 μM concentration in rat liver mitochondria, napelline inhibited Fe²⁺/ascorbate-induced malondialdehyde (MDA) formation by 54%, while its C-12 keto analog songorine inhibited MDA formation by 44%, and 1-O-benzoylnapelline achieved 95% inhibition [1]. This tripartite comparison establishes a clear efficacy ranking: 1-O-benzoylnapelline > napelline > songorine. Napelline's intermediate antioxidant potency (54% MDA inhibition) exceeds its closest structural analog songorine by approximately 23% (relative difference: 54% vs. 44%), positioning napelline as the more potent non-benzoylated antioxidant within this structural series [1].

Mitochondrial oxidative stress Lipid peroxidation Antioxidant activity

Napelline Analgesic Activity: In-Class Comparison with Diterpene Alkaloids from Aconitum baikalensis

A systematic comparative study of individual alkaloids from Aconitum baikalensis established that napelline exhibits analgesic activity comparable to sodium metamizole. Critically, the study revealed that the mechanisms of analgesia differ by alkaloid structure: the antinociceptive effect of atisine-type alkaloids (12-epinapelline N-oxide, songorine) was naloxone-dependent and mediated through opioid receptor modulation, whereas napelline (a non-atisine napelline-type alkaloid) did not share this mechanism [1]. This mechanistic divergence within a single-species alkaloid panel positions napelline as a non-opioid analgesic candidate, directly differentiated from songorine for pain research applications where opioid receptor engagement must be avoided [1].

Analgesia Antinociception Opioid receptor modulation

Napelline High-Value Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Antiarrhythmic Drug Discovery: Class I Na⁺ Channel Blocker Lead Optimization

Napelline's reported stronger antiarrhythmic activity compared to quinidine and procainamide, combined with its ability to block inward Na⁺ currents at 10⁻⁵ to 10⁻⁴ M, supports its procurement as a lead scaffold for developing next-generation class I antiarrhythmic agents. The napelline-type skeleton (one of only four diterpenoid alkaloid classes systematically screened across 111 compounds and found to exhibit pronounced antiarrhythmic and antifibrillatory action) provides a structurally validated starting point for medicinal chemistry optimization [1]. Researchers can leverage napelline as the parent compound for semi-synthetic derivatization (e.g., benzoylation at C-1 to produce 1-benzoylnapelline, which was selected as a candidate for practical medicine) while benchmarking against quinidine and procainamide as reference standards .

Glioblastoma Transcriptomic and Mechanistic Anticancer Research

Napelline's demonstrated superiority over talatisamine in U-87 MG glioblastoma cells—evidenced by 1.56-fold greater gene up-regulation breadth (50 vs. 32 genes) and overall higher anticancer activity—makes it the preferred napelline-type alkaloid for procurement in glioblastoma research programs [1]. The compound's larger transcriptomic footprint, confirmed through RT² Profiler PCR Arrays, suggests broader pathway engagement and supports its use in mechanistic studies aimed at mapping diterpenoid alkaloid-regulated gene networks in glioma. Researchers investigating apoptosis induction pathways in brain tumor models should prioritize napelline over talatisamine based on these quantitative gene expression data [1].

Non-Opioid Analgesic Mechanism Studies and Pain Pathway Research

The naloxone-independent analgesic mechanism of napelline, directly contrasted with the naloxone-dependent opioid receptor-mediated analgesia of songorine and 12-epinapelline N-oxide from the same Aconitum baikalensis species, positions napelline as the compound of choice for non-opioid pain pathway research [1]. Procurement of napelline over songorine enables researchers to study antinociceptive mechanisms without confounding opioid receptor pharmacology. This mechanistic differentiation is critical for drug discovery programs targeting the opioid-sparing analgesia space, where napelline's activity comparable to sodium metamizole provides a benchmark potency reference [1].

Tissue-Specific Mitochondrial Pharmacology: Liver mitoK⁺ATP Channel Studies

Napelline's direct activation of the liver mitoK⁺ATP channel to 191.0 ± 2.3% of control at 50 μM—with a notable 1.50-fold preference for liver over heart mitochondria (127.6 ± 3.1%)—supports its use as a tissue-specific mitochondrial pharmacological tool [1]. Unlike 1-O-benzoylnapelline, which requires benzoyl modification for enhanced potency and exhibits stronger membrane-active properties, napelline provides a non-derivatized scaffold for studying basal mitoK⁺ATP channel physiology and mitochondrial cytoprotective signaling pathways. This tissue selectivity profile makes napelline particularly valuable for liver mitochondrial dysfunction research, including ischemia-reperfusion injury and hepatoprotection studies [1].

Quote Request

Request a Quote for Napelline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.